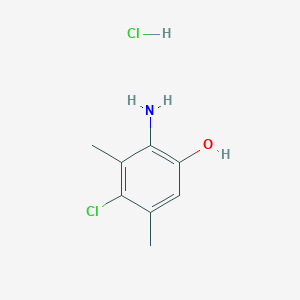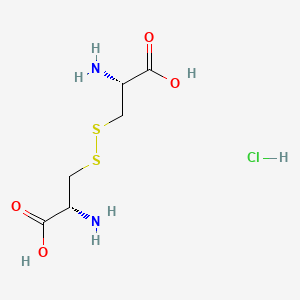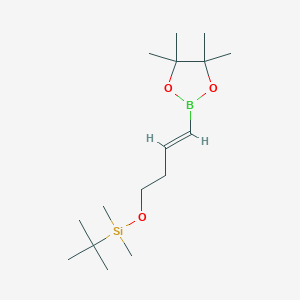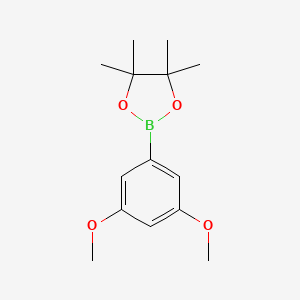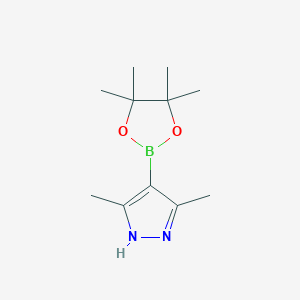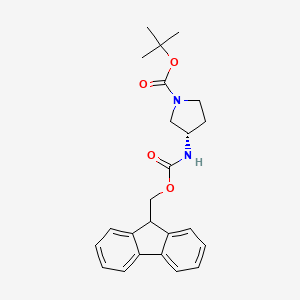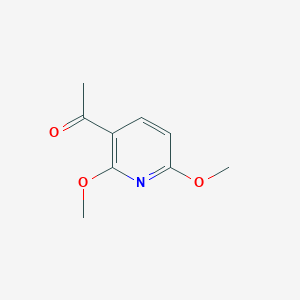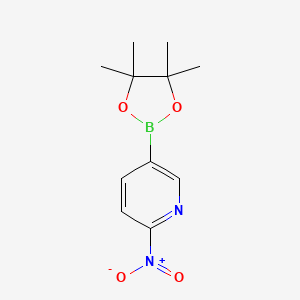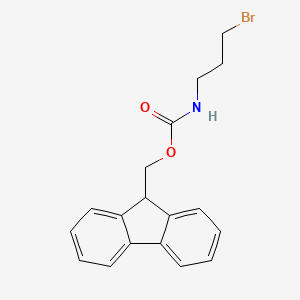
2-(3-氟苯基)乙醛
描述
2-(3-Fluorophenyl)acetaldehyde is a chemical compound with the CAS Number: 75321-89-0 . It has a molecular weight of 138.14 and its IUPAC name is (3-fluorophenyl)acetaldehyde . It is a liquid at room temperature and is stored in an inert atmosphere, preferably in a freezer under -20C .
Synthesis Analysis
The synthesis of 2-(3-Fluorophenyl)acetaldehyde involves the oxidation of 2-(3-Fluorophenyl)ethanol using Dess-Martin periodinane . The reaction is carried out in dichloromethane at room temperature for 16 hours . The yield of this reaction is reported to be 85% .Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenyl)acetaldehyde is 1S/C8H7FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, and 1 fluorine atom .Chemical Reactions Analysis
As an aldehyde, 2-(3-Fluorophenyl)acetaldehyde can undergo a variety of chemical reactions. Aldehydes are known to be readily oxidized to carboxylic acids .Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)acetaldehyde is a liquid at room temperature . It is stored in an inert atmosphere, preferably in a freezer under -20C .科学研究应用
Chemical Synthesis and Protection of Carboxylic Acids
2-(2-Aminophenyl)-acetaldehyde dimethyl acetal, a related compound, has been synthesized and utilized for the protection of carboxylic acids. This chemical is stable under basic conditions and can regenerate the corresponding carboxylic acids through treatment with specific reagents. Its utility in chemical synthesis highlights a potential application for 2-(3-Fluorophenyl)acetaldehyde in similar contexts (Arai et al., 1998).
Catalytic Reactions and Surface Interactions
Studies on acetaldehyde reactions on various catalyst surfaces, such as CeO2, have provided insights into its oxidation, reduction, and carbon-carbon bond formation reactions. These reactions have significant implications for the chemical and pharmaceutical industries, suggesting similar utility for 2-(3-Fluorophenyl)acetaldehyde (Idriss et al., 1995).
Photocatalysis
The complete oxidation of acetaldehyde to CO2 using a Pd/WO(3) photocatalyst under various light conditions has been demonstrated. This process is relevant in environmental remediation and suggests potential applications for 2-(3-Fluorophenyl)acetaldehyde in photocatalytic processes (Arai et al., 2008).
Fluorescence Sensing
A fluorescence sensor developed for acetaldehyde detection in beverages, where it is a key flavor constituent, illustrates its potential use in quality control and health risk assessment. This application could extend to 2-(3-Fluorophenyl)acetaldehyde in similar sensing technologies (Yang et al., 2019).
Biological Implications and Cell Injury Studies
Studies have examined the impact of acetaldehyde, particularly its toxic effects on cells, such as cardiac myocytes. Understanding these effects is crucial in medical research and toxicology, indicating a potential area of study for 2-(3-Fluorophenyl)acetaldehyde (Li et al., 2006).
Environmental
and Atmospheric StudiesThe dynamics of acetaldehyde in environmental samples like snow, ice, and cloud water have been explored, showing its presence and transformations in natural ecosystems. This research indicates the potential for 2-(3-Fluorophenyl)acetaldehyde to be studied in similar environmental contexts (Houdier et al., 2000).
Fermentation and Winemaking
In winemaking, acetaldehyde plays a significant role in the flavor and color qualities of wines. Research on its kinetics during fermentation and its interaction with other compounds in wine provides insights into its impact on wine quality, suggesting a related area of research for 2-(3-Fluorophenyl)acetaldehyde (Jackowetz et al., 2011).
Photodissociation Studies
Investigations into the photodissociation of acetaldehyde, particularly the production of hydrogen atoms, offer valuable information for understanding chemical reaction mechanisms. This knowledge can be applied to study the behavior of similar compounds like 2-(3-Fluorophenyl)acetaldehyde under similar conditions (Kang et al., 2007).
Chemical Reactions and Synthesis
Research on the synthesis of various compounds from acetaldehyde derivatives, such as the formation of benzofurans, illustrates its utility in organic synthesis. This suggests potential applications for 2-(3-Fluorophenyl)acetaldehyde in the synthesis of complex organic molecules (Nakamura et al., 2005).
Catalysis and Material Science
Studies on the isomerization of styrene oxide to phenyl acetaldehyde over TS-1 catalysts, considering factors like crystal size and pore structure, highlight the importance of acetaldehyde derivatives in catalytic processes and material science (Zhang et al., 2017).
安全和危害
The safety information for 2-(3-Fluorophenyl)acetaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
属性
IUPAC Name |
2-(3-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRVVGCOELJXPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578506 | |
| Record name | (3-Fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)acetaldehyde | |
CAS RN |
75321-89-0 | |
| Record name | (3-Fluorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

